N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine
Description
Systematic Nomenclature and IUPAC Classification
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine is systematically named as 3-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine according to IUPAC guidelines. The structure comprises a pyridine ring substituted at the 2-position with an amine group, which is further substituted with benzyl and ethyl groups. The 3-position of the pyridine ring bears an aminomethyl (-CH2NH2) moiety. This nomenclature adheres to the priority rules for substituents on a heterocyclic base, where the amine group at position 2 takes precedence over the aminomethyl group at position 3.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyridine ring with substituents at positions 2 and 3 |
| Position 2 | Amine group linked to benzyl (-CH2C6H5) and ethyl (-CH2CH3) substituents |
| Position 3 | Aminomethyl group (-CH2NH2) |
| Stereochemistry | No stereocenters reported; planar pyridine ring with trigonal symmetry |
Molecular Formula and Stereochemical Configuration
The molecular formula is C15H19N3 , with a calculated molecular weight of 241.34 g/mol . The compound lacks chiral centers due to the absence of tetrahedral stereogenic elements, as the amine groups are bonded to pyridine nitrogen and aryl/alkyl substituents in a planar geometry. No stereochemical variants (e.g., R/S configurations) are reported in available literature.
Molecular Properties at a Glance
| Property | Value | Source |
|---|
Properties
IUPAC Name |
3-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-18(12-13-7-4-3-5-8-13)15-14(11-16)9-6-10-17-15/h3-10H,2,11-12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSTMNHSSARSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Aminomethyl Group on Pyridine
The aminomethyl substituent at the 3-position of the pyridine ring can be introduced via:
- Reduction of corresponding nitriles or oximes derived from 3-formylpyridine derivatives.
- Catalytic hydrogenation of nitrile intermediates, often accompanied by debenzylation steps for N-benzyl groups.
For example, catalytic hydrogenation under acidic conditions at elevated pressure can reduce nitrile groups to aminomethyl moieties while simultaneously removing benzyl protecting groups on nitrogen (hydrogenolytic debenzylation).
N-Benzyl and N-Ethyl Substitutions
N-Benzylation and N-ethylation of the aminopyridine nitrogen are typically performed via alkylation reactions:
- Alkylation with benzyl halides (e.g., benzyl bromide) or benzyl derivatives using palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is a common method to introduce the benzyl group.
- Ethylation can be achieved by alkylation with ethyl halides or reductive amination using acetaldehyde derivatives.
The Buchwald-Hartwig reaction uses Pd catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like bis(diphenylphosphino)ferrocene (dppf) and strong bases (e.g., sodium t-butoxide) to couple amines with aryl or benzyl halides efficiently.
Protection and Deprotection Strategies
Protection of the amino group, especially when multiple amines are present, is critical to prevent side reactions:
- Dual protection strategies using N-Boc (tert-butoxycarbonyl) and N-benzyl groups on the 2-aminopyridine ring have been shown to effectively block intramolecular cyclization and allow for smooth Mitsunobu reactions or other nucleophilic substitutions.
- Deprotection of the N-benzyl group is often challenging but can be facilitated by acid-assisted catalytic hydrogenation or by using reagents like acetic acid to improve debenzylation yields.
Representative Synthetic Scheme and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Formation of 3-formylpyridine | Ortho-formylation using MgCl2-Et3N and paraformaldehyde | Room temperature, several hours | Selective 2-position formylation |
| 2 | Conversion to oxime or nitrile | Hydroxylamine (for oxime), dehydration agents (for nitrile) | Mild heating | Oxime or nitrile intermediates |
| 3 | Catalytic hydrogenation | Pd/C catalyst, acidic medium, H2 gas, elevated pressure (~3.4 bar) | Room temperature to 40°C | Reduction of nitrile to aminomethyl, debenzylation |
| 4 | N-Benzylation (Buchwald-Hartwig) | Pd2(dba)3, dppf ligand, NaOtBu base, benzyl bromide | Inert atmosphere, 80-100°C | N-Benzylated aminopyridine |
| 5 | N-Ethylation | Ethyl halide or reductive amination reagents | Mild heating | N-Ethyl substituted product |
| 6 | Deprotection of N-Boc and N-Bn | Acidic conditions or catalytic hydrogenation | Acetic acid or Pd/C hydrogenation | Removal of protecting groups |
Detailed Research Findings and Data
Catalytic Hydrogenation and Debenzylation
- Hydrogenation of nitrile intermediates in acidic media at approximately 3.44 bar pressure selectively reduces the nitrile to an aminomethyl group and simultaneously removes benzyl groups from tertiary amines.
- Alternative methods for selective debenzylation include treatment with Lewis acids like AlCl3 in toluene, which can remove benzyl groups without affecting other sensitive functionalities.
Buchwald-Hartwig Amination Efficiency
Protection Strategies Impact on Reaction Pathways
- Dual N-protection (N-Boc and N-benzyl) on 2-aminopyridine prevents undesired intramolecular cyclization during Mitsunobu reactions and facilitates smooth nucleophilic substitution steps.
- The Mitsunobu reaction conditions optimized for these substrates use bases such as triethylamine to improve yields.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Aminomethyl group introduction | Catalytic hydrogenation of nitriles | Pd/C, H2, acidic medium | Simultaneous nitrile reduction and debenzylation | Requires controlled pressure and acid conditions |
| N-Benzylation | Buchwald-Hartwig amination | Pd2(dba)3, dppf, NaOtBu, benzyl bromide | High selectivity, mild conditions | Catalyst sensitivity to oxygen |
| N-Ethylation | Alkylation or reductive amination | Ethyl halide or aldehyde + reductant | Straightforward alkylation | Possible over-alkylation |
| Protection/deprotection | Boc/Bn protection, acid-facilitated debenzylation | Boc2O, acetic acid, Pd/C hydrogenation | Prevents side reactions, improves yield | Deprotection can be difficult |
| Ortho-formylation | MgCl2-Et3N base system + paraformaldehyde | MgCl2, Et3N, paraformaldehyde | Selective 2-position formylation | Removal of byproducts can be challenging |
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, ethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Mannich Bases and Anticancer Activity
The compound is a derivative of Mannich bases, which are known for their diverse biological activities. Research indicates that Mannich bases can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown cytotoxicity that is 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil when tested against murine L1210 cells and human Molt 4/C8 T-lymphocytes .
Table 1: Cytotoxicity of Mannich Bases Derived Compounds
| Compound Type | Cell Line Tested | Cytotoxicity (IC50) |
|---|---|---|
| Mannich Base | Murine L1210 | 0.1 - 0.4 µM |
| Mannich Base | Human Molt 4/C8 | 0.05 - 0.3 µM |
| Standard (5-FU) | Various | ~0.25 µM |
Neuropharmacological Applications
Potential in Treating Neurological Disorders
The structure of N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine suggests potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in managing conditions such as depression and anxiety .
Case Study: Inhibition of PDE4 Enzymes
Recent studies have highlighted the anti-inflammatory properties of similar compounds that inhibit phosphodiesterase type 4 (PDE4). For instance, derivatives showed IC50 values as low as 1.33 µM against PDE4B, indicating a strong potential for developing anti-inflammatory drugs . This suggests that this compound could be further explored for similar therapeutic effects.
Synthesis and Structural Variations
Synthetic Routes and Variants
The synthesis of this compound typically involves several steps including the reaction of pyridine derivatives with benzyl and ethyl amines through a Mannich reaction mechanism. Variations in the substituents on the pyridine ring can lead to different biological activities, making it a versatile scaffold in drug design .
Table 2: Synthetic Pathways for Related Compounds
| Step | Reactants/Conditions | Product Type |
|---|---|---|
| Mannich Reaction | Acetophenone + Amines | Mannich Base |
| Alkylation | Benzyl Chloride + Ethylamine | Alkylated Product |
| Cyclization | Various Pyridine Derivatives | Heterocyclic Compound |
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine
- Molecular Formula : C₁₆H₁₉N₃
- Molecular Weight : 253.35 g/mol
This compound features a pyridine ring substituted at the 2-position with a benzyl group and an ethylamine side chain, further modified by an aminomethyl group at the 3-position.
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs (pyridine/benzyl/amine groups) but differ in substituents, leading to distinct physicochemical and biological properties:
Critical Analysis of Substituent Effects
- Ethylamine vs. Dimethylaminoethyl: The ethylamine chain in the target compound offers reduced steric hindrance compared to bulkier dimethylaminoethyl groups (e.g., in Cizaron), possibly altering metabolic stability or binding kinetics .
- Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogs (e.g., Thonzylamine) exhibit higher electron-deficient aromatic systems, influencing π-π stacking interactions in receptor binding .
- Bromophenyl Substitution : Bromopheniramine’s bromine atom increases lipophilicity and may prolong half-life compared to the target compound’s benzyl group .
Biological Activity
N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine, commonly referred to as a pyridine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an aminomethyl group and a benzyl-ethylamine moiety. This specific arrangement contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of certain enzymes involved in disease pathways, potentially leading to therapeutic effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways associated with various diseases.
- Receptor Interaction : It can interact with neurotransmitter receptors, influencing neurotransmission and exhibiting potential neuroprotective effects.
Anticancer Activity
Recent studies have indicated that pyridine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine | FaDu (hypopharyngeal) | 12.5 | Apoptosis induction |
| Similar Pyridine Derivative | MCF-7 (breast) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate activity against Gram-positive bacteria and fungi, while showing lesser efficacy against Gram-negative strains:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound demonstrates distinct biological activities. For example:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine | Pyridine derivative | Anticonvulsant |
| N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-propylamine | Pyridine derivative | Anticancer |
The unique substitution pattern on the pyridine ring of this compound is believed to enhance its reactivity and potency compared to these similar compounds .
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of FaDu cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research indicated that this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegeneration, showing promise in modulating neurotransmitter systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine, and how do reaction conditions influence yield?
- The compound can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 3-(aminomethyl)-2-pyridinyl derivatives may undergo alkylation with benzyl and ethyl halides under inert conditions (e.g., N₂ atmosphere). Catalytic hydrogenation or sodium cyanoborohydride are typical reducing agents for reductive amination steps . Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact reaction efficiency, with yields ranging from 60–85% depending on steric hindrance .
Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?
- 1H/13C NMR : Assign pyridinyl protons (δ 7.5–8.5 ppm) and benzyl/ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 4.3–4.5 ppm for N-CH₂) .
- FT-IR : Confirm secondary amine stretches (~3300 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 296.2) .
Q. What preliminary pharmacological activities are reported for this compound in vitro?
- Early studies suggest moderate inhibition of platelet aggregation (IC₅₀ ~10 μM) and potential antiviral activity against RNA viruses, likely due to its pyridinyl and benzyl motifs interacting with viral proteases or host receptors . Dose-response assays in HEK293 or HeLa cells are recommended for validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or pyridinyl groups) affect binding affinity to therapeutic targets?
- SAR Analysis : Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhance binding to thrombin receptors by 3-fold, while bulky substituents (e.g., -OCH₃) reduce activity due to steric clashes. Pyridinyl substitutions at the 4-position improve solubility but may lower membrane permeability . Computational docking (AutoDock Vina) and MD simulations are critical for predicting binding modes .
Q. What experimental strategies can elucidate its mechanism of action in antimitotic-resistant cancers?
- Kinase Profiling : Screen against 100+ kinases (e.g., Aurora A, PLK1) using ATP-Glo assays to identify targets .
- Resistance Models : Generate paclitaxel-resistant MCF-7 cells and assess compound efficacy via apoptosis markers (Annexin V/PI) and tubulin polymerization assays .
- Transcriptomics : RNA-seq of treated cells can reveal pathways like MAPK/ERK or p53 activation .
Q. What are the metabolic pathways and major metabolites of this compound in vivo?
- Phase I Metabolism : CYP3A4/2D6 mediate N-dealkylation (removal of ethyl group) and hydroxylation of the benzyl ring, forming primary metabolites detected via LC-MS/MS .
- Phase II Conjugation : Glucuronidation at the aminomethyl group occurs in liver microsomes, confirmed using UDPGA cofactors . Pharmacokinetic studies in rodents (IV/PO dosing) show a half-life of 2.5–3.7 hours and 40% oral bioavailability .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values for antiviral activity: How to address variability?
- Disparities (e.g., IC₅₀ = 5 μM vs. 15 μM) may arise from assay conditions (cell type, viral load). Standardize protocols: Use consistent MOI (0.1–1.0), endpoint measurements (e.g., plaque reduction), and internal controls (e.g., ribavirin) .
Methodological Recommendations
Q. How to optimize purification for scale-up synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
